molecular formula C18H11F3O B3040797 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol CAS No. 241154-05-2

2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol

Cat. No. B3040797
CAS RN: 241154-05-2
M. Wt: 300.3 g/mol
InChI Key: CNRAVYWIDSZYOR-UHFFFAOYSA-N
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Description

The compound “2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol” is a complex organic molecule. It likely contains an anthracene group (a three-ring polycyclic aromatic hydrocarbon), a trifluorobut-3-yn-2-ol group (a fluorinated alkyne with a hydroxyl group), and a 2-position linkage .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using Wittig reactions . This involves the use of an alkyl or benzyl halide, a triarylphosphine (or a trialkylphosphine), and an aldehyde or a ketone .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The anthracene group would contribute to a planar, aromatic structure, while the trifluorobut-3-yn-2-ol group would add elements of polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its exact structure and conditions. For instance, anthracene derivatives can participate in [4+2] cycloaddition reactions . The presence of the alkyne and hydroxyl groups could also enable other types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Anthracene derivatives often exhibit strong fluorescence, and the presence of the trifluorobut-3-yn-2-ol group could influence properties such as polarity and reactivity .

Scientific Research Applications

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. For similar compounds, safety data sheets recommend avoiding inhalation, skin contact, and eye contact, and suggest that the compound should be used only in well-ventilated areas .

Future Directions

The study and application of complex organic molecules like this one is a vibrant field of research. Future directions could include exploring its potential uses in areas such as organic electronics, fluorescence-based applications, and the synthesis of new materials .

properties

IUPAC Name

2-anthracen-9-yl-1,1,1-trifluorobut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3O/c1-2-17(22,18(19,20)21)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h1,3-11,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRAVYWIDSZYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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